(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
CAS No.: 436811-33-5
Cat. No.: VC2002788
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 436811-33-5 |
---|---|
Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.2 g/mol |
IUPAC Name | 2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid |
Standard InChI | InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14) |
Standard InChI Key | LDFNPELUPZWWBZ-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O |
Canonical SMILES | CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O |
Introduction
Physical and Chemical Properties
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid possesses distinct physical and chemical properties that are derived from its heterocyclic structure. The compound features a fused imidazole-pyridine ring system with specific functional groups that influence its behavior in various chemical environments. The key physical and chemical properties of this compound are systematically summarized in Table 1, providing essential information for researchers interested in its applications or further structural modifications .
Table 1: Physical and Chemical Properties of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Property | Value |
---|---|
CAS Number | 436811-33-5 |
Molecular Formula | C₁₀H₁₀N₂O₃ |
Molecular Weight | 206.20 g/mol |
Exact Mass | 206.069142 g/mol |
IUPAC Name | 2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI | InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14) |
InChIKey | LDFNPELUPZWWBZ-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O |
Melting Point | 228°C (decomposition) |
Physical State | Solid |
The presence of the carboxylic acid functional group contributes significantly to the compound's acidic character and its ability to form salts. The heterocyclic ring system imparts aromatic properties, influencing its UV absorption characteristics and fluorescent behavior. Additionally, the methyl substituent at the 3-position affects the electron distribution within the molecule, potentially influencing its reactivity and interactions with biological systems. The compound's precise structural parameters, as determined through crystallographic studies, provide valuable insights into its three-dimensional arrangement and potential binding capabilities in biological environments .
Synthesis Methods
The synthesis of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid has been achieved through multiple synthetic routes, predominantly involving the reaction of 2-aminopyridines with specific anhydrides followed by cyclization reactions. These synthetic methodologies have been optimized to provide efficient access to the target compound and related derivatives with varying substituents. The synthetic approaches are particularly noteworthy for their regioselectivity in forming the desired products .
Method A: Synthesis Using Citraconic Anhydride
The primary synthetic route to (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid involves the reaction of 2-aminopyridine with citraconic anhydride in ethyl acetate. In this procedure, a solution of 2-aminopyridine (0.01 mol) in ethyl acetate is slowly combined with a solution of citraconic anhydride (0.01 mol) in ethyl acetate. The reaction mixture is stirred for approximately 2 hours at room temperature, resulting in the precipitation of the desired product. The precipitated solid is subsequently filtered and recrystallized from 70% ethanol to yield the pure compound. This method is particularly efficient, providing the target compound with a reported yield of approximately 85% .
The reaction mechanism involves initial acylation of the 2-aminopyridine with citraconic anhydride to form an intermediate amide, followed by an intramolecular Michael addition reaction that leads to the formation of the imidazo[1,2-a]pyridine ring system. The regioselectivity observed in this reaction is noteworthy, as it preferentially leads to the formation of the 3-methyl substituted derivative rather than alternative regioisomers .
Method B: Synthesis Using Itaconic Anhydride
The comparative efficiency of these two synthetic methods is summarized in Table 2, highlighting their respective yields and reaction conditions. The substantial difference in yields between the two methods suggests that the structural characteristics of the anhydride reactant significantly influence the efficiency of the cyclization process, with citraconic anhydride demonstrating superior performance in this particular synthetic transformation .
Table 2: Comparison of Synthesis Methods for (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Method | Anhydride Reagent | Reaction Conditions | Yield (%) |
---|---|---|---|
Method A | Citraconic anhydride | Ethyl acetate, room temperature, 2h | 85 |
Method B | Itaconic anhydride | Ethyl acetate, room temperature, 2h | 42 |
Structural Characteristics
Detailed structural investigations of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid have been conducted using sophisticated analytical techniques, particularly X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into the compound's molecular conformation in both solution and solid states, elucidating its three-dimensional arrangement and electronic distribution .
X-ray Crystallographic Analysis
X-ray crystallographic studies have revealed that (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid exists as a zwitterion in crystal form. In this zwitterionic structure, a positive charge is delocalized across the N1-C9-N4 fragment [(+)N1=C9-N4 ↔ N1-C9=N4(+)], while a negative charge is delocalized within the carboxylic group O2-C11-O3 [O2=C11-O3(-) ↔ (-)O2-C11=O3]. This charge distribution effectively renders the molecule an internal salt, which significantly influences its physical properties and intermolecular interactions in the solid state .
Crystal data collected at 110 K provided the following structural parameters: monoclinic space group C2/c with unit cell dimensions a = 18.3912(19) Å, b = 10.2569(11) Å, c = 13.1911(14) Å, and β = 130.923(2)°. The unit cell volume was determined to be 1880.2(3) ų with Z = 8 and a calculated density of 1.457 g/cm³. Convergence in structural refinement was achieved with R1 = 0.0460 for reflections having I > 2σ(I) and wR2 = 0.1293 for independent reflections, indicating high reliability of the structural determination .
The molecule exhibits an extended chain of conjugated bonds and adopts a predominantly planar conformation except for the substituents at the asymmetric carbon atom C3. The torsion angle C12-C3-C10-C11 was measured as 173.9(1)°, indicating minimal steric hindrance between the carboxylic acid group and the methyl substituent. The crystal was found to be a racemate, with adjacent molecules linked through strong hydrogen bonds: N1-H1N...O3 [-x+1/2, y+1/2, -z+1/2] (N-H 0.98(3), N...O 2.586(2), H...O 1.60(3) Å, angle N-H...O 176(1)°) .
NMR Spectroscopic Analysis
NMR spectroscopy has provided complementary structural information, particularly regarding the compound's behavior in solution. The ¹H NMR spectrum (300 MHz, DMSO-d₆, TMS) of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid displayed characteristic signals that confirmed its structure: a singlet at δ 1.39 ppm corresponding to the methyl group, and two doublet of doublets at δ 2.93 and 3.27 ppm (JAB = 17.33 Hz) representing the diastereotopic methylene protons of the acetic acid moiety .
Related Derivatives and Structure-Property Relationships
Several derivatives of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid have been synthesized and characterized, particularly those featuring halogen substituents at the 6-position of the pyridine ring. These structural modifications introduce electronic and steric variations that influence the compounds' physical, chemical, and potentially biological properties. The systematic study of these derivatives provides valuable insights into structure-property relationships within this class of compounds .
Halogenated Derivatives
Two significant halogenated derivatives have been reported: (6-Chloro-3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid (9b) and (6-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid (9c). These compounds were synthesized through reactions of the corresponding 2-amino-5-halopyridines with citraconic anhydride, following similar procedures to those used for the parent compound .
The chloro derivative (9b) was obtained with a yield of 67% and exhibited a melting point of 231°C (decomposition). Its ¹H NMR spectrum showed distinct signals for the methyl group at δ 1.39 ppm and diastereotopic methylene protons at δ 2.93 and 3.27 ppm, similar to the parent compound but with characteristic differences in the aromatic region reflecting the influence of the chloro substituent .
Similarly, the bromo derivative (9c) was synthesized with a yield of 54% and had a melting point of 214°C (decomposition). Its spectral characteristics closely resembled those of the chloro derivative, with appropriate shifts in the aromatic signals due to the influence of the bromine atom .
Table 3: Comparison of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid and its Halogenated Derivatives
Compound | Substituent at 6-position | Melting Point (°C) | Synthesis Yield (%) | IR Spectral Data (cm⁻¹) |
---|---|---|---|---|
9a | H | 228 (decomp.) | 85 (Method A), 42 (Method B) | Not reported in detail |
9b | Cl | 231 (decomp.) | 67 | 1716, 1629, 1549, 1055 |
9c | Br | 214 (decomp.) | 54 | 1714, 1622, 1538, 1061 |
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